molecular formula C11H13BrN2O2 B2511368 Ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate hydrobromide CAS No. 1431963-98-2

Ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate hydrobromide

Cat. No.: B2511368
CAS No.: 1431963-98-2
M. Wt: 285.141
InChI Key: NCAHWIDQTLBALI-UHFFFAOYSA-N
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Description

Ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate hydrobromide is a compound belonging to the imidazo[1,2-a]pyridine class of heterocyclic compounds. These compounds are known for their wide range of applications in medicinal chemistry due to their unique structural characteristics. The imidazo[1,2-a]pyridine scaffold is a privileged structure in drug design, often found in pharmaceutical drugs targeting various diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazo[1,2-a]pyridines typically involves the condensation of 2-aminopyridines with α-bromoketones or α-chloroketones. This reaction is often carried out under mild conditions, using solvents such as acetonitrile or ethanol . Recent advancements have introduced metal-free and aqueous synthesis methods, which are more environmentally friendly and efficient. For instance, the NaOH-promoted cycloisomerisation of N-propargylpyridiniums can yield imidazo[1,2-a]pyridines in a matter of minutes under ambient conditions .

Industrial Production Methods

Industrial production of imidazo[1,2-a]pyridines often employs catalytic routes, such as those involving palladium or copper catalysts. These methods allow for the large-scale production of these compounds with high yields and purity. The use of green chemistry principles, such as metal-free synthesis and aqueous conditions, is becoming increasingly popular in industrial settings to reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate hydrobromide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate hydrobromide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial or antiviral agent.

    Medicine: Explored for its therapeutic potential in treating diseases such as tuberculosis and cancer.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate hydrobromide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in disease pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and ultimately therapeutic outcomes .

Comparison with Similar Compounds

Similar Compounds

    2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide: Known for its anti-tuberculosis activity.

    Imidazo[1,2-a]pyridine-3-carboxylate: Used in the synthesis of pharmaceutical drugs.

    Imidazo[1,2-a]pyridine-5-carboxylate: Explored for its potential as an anti-cancer agent

Uniqueness

Ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate hydrobromide stands out due to its specific structural features and the presence of the ethyl ester group, which can influence its reactivity and biological activity. This compound’s unique properties make it a valuable candidate for further research and development in various scientific fields .

Properties

IUPAC Name

ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2.BrH/c1-3-15-11(14)9-7-13-5-4-8(2)6-10(13)12-9;/h4-7H,3H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCAHWIDQTLBALI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C=CC(=CC2=N1)C.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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